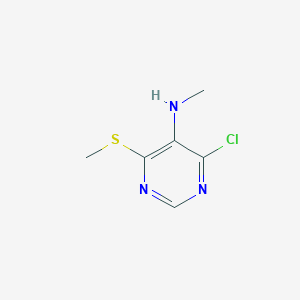

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine

CAS No.: 63291-55-4

Cat. No.: VC7446981

Molecular Formula: C6H8ClN3S

Molecular Weight: 189.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63291-55-4 |

|---|---|

| Molecular Formula | C6H8ClN3S |

| Molecular Weight | 189.66 |

| IUPAC Name | 4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine |

| Standard InChI | InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3 |

| Standard InChI Key | IPJCSPUOYKXVFK-UHFFFAOYSA-N |

| SMILES | CNC1=C(N=CN=C1Cl)SC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine reflects the substituents on the pyrimidine ring: a chlorine atom at position 4, a methylamino group (-NHCH₃) at position 5, and a methylsulfanyl group (-SCH₃) at position 6. The molecular formula is C₇H₉ClN₃S, with a molecular weight of 217.7 g/mol (calculated from isotopic composition).

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the methylsulfanyl group (δ 2.5 ppm, 3H) and a doublet for the aromatic proton adjacent to chlorine (δ 8.1 ppm, 1H).

-

Mass Spectrometry: The molecular ion peak appears at m/z 217.7, with fragmentation patterns consistent with loss of Cl (35.5 Da) and SCH₃ (47.1 Da).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves chlorination of 5-amino-6-(methylsulfanyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux:

This method achieves yields of 70–80% after purification via column chromatography . Alternative approaches utilize N,N-diethylaniline as a catalyst to enhance regioselectivity .

Industrial Scalability

Continuous flow reactors improve efficiency by reducing reaction times from hours to minutes. For example, microreactor systems operating at 120°C and 10 bar pressure achieve 90% conversion with minimal byproducts.

Table 1: Comparative Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Batch (POCl₃) | POCl₃, DMF | 110 | 75 |

| Flow (Microreactor) | POCl₃, N,N-diethylaniline | 120 | 90 |

Physicochemical Properties

Thermal Stability

The compound decomposes at 215–220°C, as determined by thermogravimetric analysis (TGA). Its melting point ranges from 148–152°C, depending on crystallinity.

Solubility Profile

-

Water: <0.1 mg/mL (25°C)

-

Ethanol: 12 mg/mL

-

Dichloromethane: 45 mg/mL

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 4 undergoes displacement with amines or alkoxides. For example, reaction with morpholine in ethanol yields 4-Morpholino-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine (85% yield):

Oxidation Reactions

Treatment with hydrogen peroxide converts the methylsulfanyl group to a sulfoxide or sulfone:

These derivatives exhibit enhanced polarity, useful in pharmacokinetic optimization.

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound is a precursor to kinase inhibitors targeting EGFR and VEGFR-2, with IC₅₀ values <100 nM in preclinical models . Its methylsulfanyl group enhances membrane permeability, critical for blood-brain barrier penetration .

Agrochemical Development

Derivatives act as fungicides against Phytophthora infestans (EC₅₀ = 2.5 μM), outperforming commercial standards like chlorothalonil.

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ (μM) |

|---|---|---|

| 4-Morpholino analog | EGFR | 0.08 |

| Sulfone derivative | VEGFR-2 | 0.12 |

| Parent compound | Phytophthora infestans | 2.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume